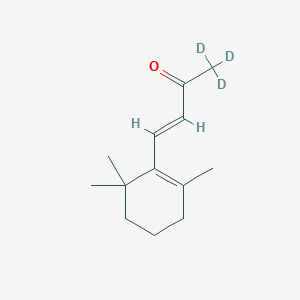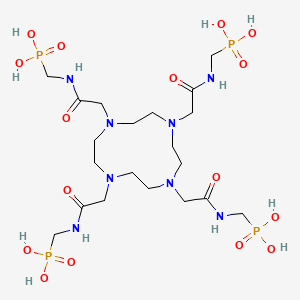
Dota-4AMP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrakis(acetamidomethylenephosphonic acid), commonly known as Dota-4AMP, is a macrocyclic compound widely used in the field of medical imaging. It is particularly known for its role as a chelating agent in magnetic resonance imaging (MRI) contrast agents. The compound’s ability to form stable complexes with metal ions, especially gadolinium, makes it invaluable in enhancing the contrast of MRI scans, thereby improving the accuracy of diagnostic imaging.
Vorbereitungsmethoden
The synthesis of Dota-4AMP typically involves a multi-step process starting from cyclen (1,4,7,10-tetraazacyclododecane). The synthetic route includes the following steps:
Condensation Reaction: Cyclen is reacted with bromoacetylated peptides to form an intermediate.
Alkylation: The intermediate is then alkylated with tert-butyl bromoacetate to introduce the acetamidomethylenephosphonic acid groups.
Deprotection: The tert-butyl protecting groups are removed under acidic conditions to yield the final product, this compound.
Industrial production methods often involve solid-phase synthesis to ensure high purity and yield. This method allows for the efficient and cost-effective preparation of this compound, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Dota-4AMP undergoes various chemical reactions, primarily involving its functional groups:
Substitution Reactions: The acetamidomethylenephosphonic acid groups can participate in substitution reactions, allowing for the modification of the compound for specific applications.
Common reagents used in these reactions include bromoacetylated peptides, tert-butyl bromoacetate, and various acids and bases for deprotection and hydrolysis . The major products formed from these reactions are typically the metal complexes of this compound, which are used in medical imaging .
Wissenschaftliche Forschungsanwendungen
Dota-4AMP has a wide range of scientific research applications:
Medical Imaging: As a chelating agent for gadolinium, it is used in MRI contrast agents to enhance image quality.
Cancer Research: The compound is used in the development of tumor-targeting peptides for positron emission tomography (PET) imaging.
Drug Delivery: The compound’s ability to form stable complexes with various metal ions makes it useful in targeted drug delivery systems.
Wirkmechanismus
The primary mechanism of action of Dota-4AMP involves its ability to chelate metal ions. The compound forms a stable complex with gadolinium ions, which enhances the relaxivity of water protons in MRI, thereby improving image contrast . The molecular targets involved are the metal ions, and the pathways include the formation of octadentate complexes through coordination with the nitrogen and oxygen atoms of this compound .
Vergleich Mit ähnlichen Verbindungen
Dota-4AMP is unique due to its high stability and specificity in forming complexes with metal ions. Similar compounds include:
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): Another macrocyclic chelator used in MRI contrast agents.
1,4,7-Triazacyclononane-1,4,7-tris(methylenephosphonic acid) (NOTP): Used for similar applications but with different coordination properties.
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrakis(methylenephosphonic acid) (DOTP): Another chelator with high affinity for metal ions.
This compound stands out due to its enhanced stability and ability to form highly stable complexes with gadolinium, making it particularly effective in medical imaging applications .
Eigenschaften
Molekularformel |
C20H44N8O16P4 |
|---|---|
Molekulargewicht |
776.5 g/mol |
IUPAC-Name |
[[2-[4,7,10-tris[2-oxo-2-(phosphonomethylamino)ethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]methylphosphonic acid |
InChI |
InChI=1S/C20H44N8O16P4/c29-17(21-13-45(33,34)35)9-25-1-2-26(10-18(30)22-14-46(36,37)38)5-6-28(12-20(32)24-16-48(42,43)44)8-7-27(4-3-25)11-19(31)23-15-47(39,40)41/h1-16H2,(H,21,29)(H,22,30)(H,23,31)(H,24,32)(H2,33,34,35)(H2,36,37,38)(H2,39,40,41)(H2,42,43,44) |
InChI-Schlüssel |
INKLUEGPIMRARU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCP(=O)(O)O)CC(=O)NCP(=O)(O)O)CC(=O)NCP(=O)(O)O)CC(=O)NCP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


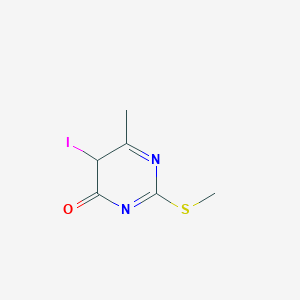
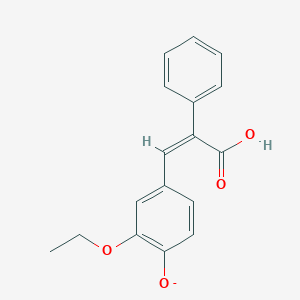
![N-(3-cyano-5-fluorophenyl)-3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonane-1-carbothioamide](/img/structure/B12365262.png)
![3-[5-fluoro-6-[1-[3-[4-[4-[1-methyl-4-[[(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl]amino]phthalazin-6-yl]piperazine-1-carbonyl]piperidin-1-yl]-3-oxopropyl]piperidin-4-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12365265.png)
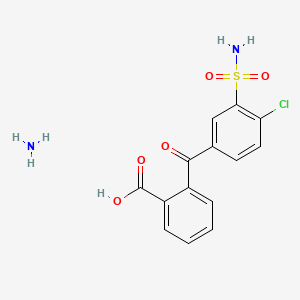
![[4-[5-[(Z)-[3-(2-methylsulfanylethyl)-4-oxo-2-pyridin-3-ylimino-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]phenyl]boronic acid](/img/structure/B12365268.png)
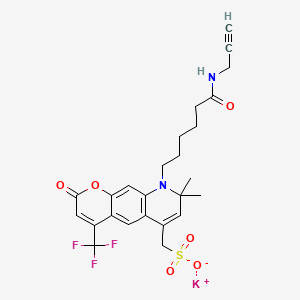
![3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B12365284.png)
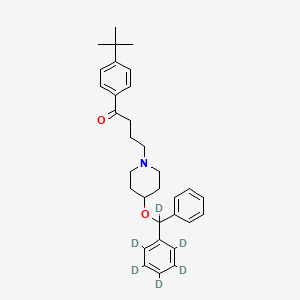
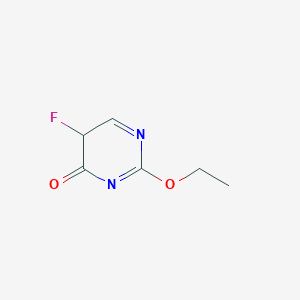
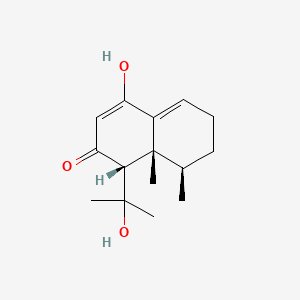
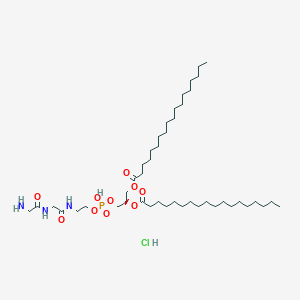
![2-bromo-3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B12365312.png)
